2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid
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Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxycarbonyl group, an aminooxy group, and two fluorine atoms attached to an acetic acid backbone. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid typically involves multiple steps. One common method starts with the protection of an amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the aminooxy group and the difluoroacetic acid moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, 2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid is used as an intermediate in the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein modifications. Its ability to form stable intermediates makes it useful in probing biochemical pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate or a precursor to pharmacologically active compounds. Its unique properties may contribute to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it valuable in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect reactive sites, allowing for selective reactions at other positions. The aminooxy group can participate in nucleophilic attacks, while the difluoroacetic acid moiety can influence the compound’s acidity and reactivity. These interactions can modulate biochemical pathways and affect the compound’s overall activity.
Comparison with Similar Compounds
- 2-({[(Benzyloxy)carbonyl]amino}oxy)-3,3-difluoropropanoic acid
- 2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluorobutanoic acid
- 2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoropentanoic acid
Comparison: Compared to similar compounds, 2-({[(Benzyloxy)carbonyl]amino}oxy)-2,2-difluoroacetic acid stands out due to its specific combination of functional groups. The presence of the benzyloxycarbonyl group provides unique protective capabilities, while the difluoroacetic acid moiety offers distinct reactivity. These features make it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C10H9F2NO5 |
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Molecular Weight |
261.18 g/mol |
IUPAC Name |
2,2-difluoro-2-(phenylmethoxycarbonylaminooxy)acetic acid |
InChI |
InChI=1S/C10H9F2NO5/c11-10(12,8(14)15)18-13-9(16)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,16)(H,14,15) |
InChI Key |
GTLGCQRBVNFSHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NOC(C(=O)O)(F)F |
Origin of Product |
United States |
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